- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)

tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- cis-1-Boc-3-fluoro-4-hydroxypiperidine
- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL757272
- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18791209
- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1174020-40-6
- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
- DTXSID30653987
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- 955028-88-3
- EN300-7075847
- AKOS015897730
- CS-0047556
- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SS-4803
- MFCD18632748
- Z2307155361
- XRNLYXKYODGLMI-JGVFFNPUSA-N
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791209
- インチ: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
- InChIKey: XRNLYXKYODGLMI-SFYZADRCSA-N
- ほほえんだ: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 219.12707160g/mol
- どういたいしつりょう: 219.12707160g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.8Ų
- 疎水性パラメータ計算基準値(XlogP): 1
じっけんとくせい
- ふってん: 300.8±42.0°C at 760 mmHg
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Sealed in dry,2-8°C
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-5g |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
¥421.0 | 2024-07-16 | |
Ambeed | A131433-1g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 1g |
$18.0 | 2025-02-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |
cis-1-Boc-3-fluoro-4-hydroxypiperidine |
955028-88-3 | tech | 1g |
4258.0CNY | 2021-07-13 | |
Ambeed | A131433-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
$60.0 | 2025-02-25 | |
Chemenu | CM255984-5g |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95%+ | 5g |
$133 | 2022-12-31 | |
eNovation Chemicals LLC | D656828-100g |
cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97.0% | 100g |
$4000 | 2024-06-05 | |
Enamine | EN300-7075847-2.5g |
rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95.0% | 2.5g |
$148.0 | 2025-02-19 | |
eNovation Chemicals LLC | D498868-10G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 10g |
$160 | 2024-07-21 | |
Ambeed | A131433-250mg |
cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 250mg |
$10.0 | 2025-02-25 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C44410-500mg |
tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 500mg |
¥380.0 | 2023-09-08 |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 3
1.2 Reagents: Methanol , Water ; rt
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 4
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 5
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
ごうせいかいろ 6
ごうせいかいろ 7
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 8
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 9
- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,
ごうせいかいろ 10
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 11
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
ごうせいかいろ 12
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
ごうせいかいろ 13
ごうせいかいろ 14
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailabilityACS Medicinal Chemistry Letters, 2014, 5(1), 78-83,
ごうせいかいろ 15
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 16
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
ごうせいかいろ 17
1.2 Reagents: Ammonium chloride Solvents: Water
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
ごうせいかいろ 18
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,
ごうせいかいろ 19
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
ごうせいかいろ 20
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- 3-Fluoropyridin-4-ol
- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate 関連文献
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
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8. Book reviews
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylateに関する追加情報
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 955028-88-3): A Versatile Building Block in Modern Organic Synthesis
The compound tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 955028-88-3) is a highly specialized piperidine derivative that has garnered significant attention in the field of organic chemistry and pharmaceutical research. Its unique structural features, including a fluorine substituent and a hydroxyl group in the cis-configuration, make it a valuable intermediate for the synthesis of complex molecules. This article delves into its properties, applications, and relevance in contemporary scientific discussions.
One of the most frequently searched topics in organic synthesis revolves around the role of fluorinated compounds in drug discovery. The incorporation of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. The tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate exemplifies this trend, as its fluoro-hydroxypiperidine scaffold is a sought-after motif in the design of bioactive molecules. Researchers are particularly interested in how this compound can be leveraged to develop new therapeutic agents with improved efficacy and safety profiles.
Another hot topic in the scientific community is the use of chiral building blocks for asymmetric synthesis. The cis-configuration of the 3-fluoro-4-hydroxypiperidine moiety in this compound provides a stereochemical handle that can be exploited to construct enantiomerically pure products. This is crucial for the development of chiral drugs, where the spatial arrangement of atoms can significantly influence pharmacological activity. The tert-butyl protecting group further enhances the compound's utility by offering a reversible masking strategy for the piperidine nitrogen, a feature often queried in organic synthesis forums.
From a synthetic chemistry perspective, the tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate is a versatile reagent. Its applications span the preparation of heterocyclic compounds, peptide mimetics, and small-molecule inhibitors. Recent publications have highlighted its use in the synthesis of kinase inhibitors and GPCR modulators, two classes of compounds that dominate current drug discovery pipelines. The compound's compatibility with a wide range of coupling reactions and catalytic transformations makes it a favorite among medicinal chemists.
In the context of green chemistry, there is growing interest in optimizing the synthesis of tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate to minimize waste and reduce the use of hazardous reagents. Questions about scalable synthetic routes and environmentally friendly protocols are increasingly common in search queries, reflecting the industry's shift toward sustainable practices. Researchers are exploring catalytic fluorination and biocatalytic methods as potential avenues to achieve these goals.
The compound's relevance extends to academic research as well. It serves as a model substrate for studying stereoselective reactions and conformational analysis of fluorinated piperidines. These studies are essential for advancing our understanding of molecular recognition and structure-activity relationships, topics that frequently appear in scientific literature and conference presentations.
In summary, tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS No. 955028-88-3) is a multifaceted compound with broad applications in drug discovery, asymmetric synthesis, and materials science. Its structural uniqueness and synthetic versatility align with current trends in fluorine chemistry and sustainable synthesis, making it a subject of ongoing interest for researchers and industry professionals alike.
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